

# AWT020 Immunogenicity Technical Support Center

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## Compound of Interest

Compound Name: TP-020

Cat. No.: B560597

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing immunogenicity related to the AWT020 fusion protein.

## Frequently Asked Questions (FAQs)

Q1: What is AWT020 and its mechanism of action?

A1: AWT020 is a bifunctional fusion protein currently in clinical development.<sup>[1][2]</sup> It is comprised of a humanized anti-PD-1 (Programmed Cell Death Protein 1) nanobody linked to an engineered, variant form of Interleukin-2 (IL-2) known as an IL-2 mutein (IL-2c).<sup>[3][4][5]</sup> The anti-PD-1 component targets the protein to tumor-infiltrating lymphocytes (TILs), while the IL-2 moiety stimulates their activation and expansion to enhance anti-tumor immune responses.<sup>[3]</sup>

Q2: What is the potential for immunogenicity with AWT020 and how does its design mitigate this?

A2: As with all therapeutic proteins, there is a potential for the development of an immune response, including the formation of anti-drug antibodies (ADAs). However, AWT020 is engineered to reduce certain immune-related toxicities that can be associated with immunogenicity. The key design features for mitigating unwanted immune responses are:

- Targeted Delivery: The anti-PD-1 moiety concentrates the IL-2 activity in the tumor microenvironment on PD-1 expressing cells, limiting systemic exposure.<sup>[4][5]</sup>

- Engineered IL-2 Mutein: The IL-2c component has been modified to have no binding to the IL-2 receptor alpha subunit (IL-2R $\alpha$  or CD25) and attenuated affinity for the beta and gamma subunits (IL-2R $\beta\gamma$ ).<sup>[4][5]</sup> This design minimizes the activation of regulatory T cells (Tregs) and peripheral natural killer (NK) cells, which are often associated with the systemic toxicity of high-dose IL-2 therapy.<sup>[4][5]</sup> Preclinical studies have shown that this approach reduces the risk of peripheral toxicity.<sup>[6]</sup>

Q3: What are the primary assays to assess the immunogenicity of AWT020?

A3: The two primary assays for assessing immunogenicity are:

- Anti-Drug Antibody (ADA) Assays: These assays detect the presence of antibodies that bind to AWT020 in patient or animal serum. A multi-tiered approach is typically used, starting with a screening assay, followed by a confirmatory assay for positive samples, and then characterization assays for confirmed positives (e.g., determining neutralizing capacity).
- Cytokine Release Assays (CRAs): These in vitro assays measure the release of cytokines from immune cells (like peripheral blood mononuclear cells, PBMCs) when exposed to AWT020.<sup>[7][8]</sup> They are used to predict the risk of systemic inflammatory reactions, such as Cytokine Release Syndrome (CRS).<sup>[9][10]</sup>

Q4: Has immunogenicity been observed in AWT020 clinical trials?

A4: Immunogenicity is being evaluated as a secondary objective in the first-in-human Phase 1 clinical trial (NCT06092580).<sup>[2][11][12]</sup> Initial results from this study indicate that AWT020 has a manageable safety profile with most treatment-related adverse events being low grade.<sup>[2][12]</sup> Specific data on the incidence and nature of ADAs have not yet been detailed in published literature.

## Data & Experimental Protocols

### AWT020 Binding Affinity Data

This table summarizes the binding affinities of AWT020 to its targets, which is crucial for understanding its selective mechanism.

Target	Species	Dissociation Constant (KD)	Reference
PD-1	Human	High Affinity (Specific KD not published)	<a href="#">[4]</a>
PD-1	Cynomolgus Monkey	High Affinity (Specific KD not published)	<a href="#">[4]</a>
IL-2R $\beta$ y	Human	Attenuated Affinity (>500 nM)	<a href="#">[4]</a>
IL-2R $\beta$ y	Cynomolgus Monkey	Attenuated Affinity (Specific KD not published)	<a href="#">[4]</a>
IL-2R $\alpha$	Human	No Binding	<a href="#">[4]</a> <a href="#">[5]</a>

## Illustrative ADA Assay Interpretation

Since clinical immunogenicity data for AWT020 is not yet publicly available, the following table provides an illustrative example of how results from a tiered ADA testing approach might be categorized and interpreted.

Screening Assay Result	Confirmatory Assay Result	Neutralizing Assay Result	Interpretation & Recommended Action
Negative	N/A	N/A	No detectable ADAs. Continue monitoring as per protocol.
Positive	Negative	N/A	Initial result is a false positive. Report as ADA negative.
Positive	Positive	Negative	Confirmed non-neutralizing ADAs detected. Monitor patient for any changes in PK/PD or adverse events.
Positive	Positive	Positive	Confirmed neutralizing ADAs (NAbs) detected. High alert. Correlate with pharmacokinetic (PK) data and clinical efficacy. May indicate a potential loss of response.

## Experimental Protocols

### Protocol 1: Anti-Drug Antibody (ADA) Screening via Bridging ELISA

This protocol provides a general framework for a bridging ELISA to detect ADAs against AWT020.

Objective: To screen for the presence of antibodies in serum that can bind to AWT020.

**Materials:**

- Streptavidin-coated 96-well plates
- Biotinylation kit
- Horseradish Peroxidase (HRP) labeling kit
- AWT020 (for labeling)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., PBS with 1% BSA)
- Assay Diluent (e.g., Blocking Buffer)
- Positive Control (e.g., polyclonal anti-AWT020 antibodies)
- Negative Control (serum from untreated subjects)
- TMB Substrate
- Stop Solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Plate reader (450 nm)

**Methodology:**

- Reagent Preparation:
  - Prepare Biotin-labeled AWT020 (Biotin-AWT020) and HRP-labeled AWT020 (HRP-AWT020) according to the kit manufacturer's instructions. Determine optimal concentrations for each through titration experiments.
- Plate Coating:
  - Add 100 µL/well of pre-titrated Biotin-AWT020 to a streptavidin-coated microplate.
  - Incubate for 1 hour at room temperature.

- Wash the plate 3 times with Wash Buffer.
- Blocking:
  - Add 200  $\mu$ L/well of Blocking Buffer.
  - Incubate for 1-2 hours at room temperature.
  - Wash the plate 3 times with Wash Buffer.
- Sample Incubation:
  - Add 100  $\mu$ L of samples (serum diluted in Assay Diluent), positive controls, and negative controls to the wells.
  - Incubate for 2 hours at room temperature, allowing any ADAs to bind to the captured Biotin-AWT020.
  - Wash the plate 5 times with Wash Buffer.
- Detection:
  - Add 100  $\mu$ L/well of pre-titrated HRP-AWT020.
  - Incubate for 1 hour at room temperature. During this step, the HRP-AWT020 will bind to the other arm of the "bridging" ADA.
  - Wash the plate 5 times with Wash Buffer.
- Signal Development:
  - Add 100  $\mu$ L/well of TMB Substrate.
  - Incubate in the dark for 15-30 minutes.
  - Add 100  $\mu$ L/well of Stop Solution.
- Data Acquisition:

- Read the absorbance at 450 nm on a plate reader. Samples with a signal above a pre-determined cut-point are considered screen-positive.

## Protocol 2: In Vitro Cytokine Release Assay (CRA)

Objective: To assess the potential of AWT020 to induce pro-inflammatory cytokine secretion from human PBMCs.

Materials:

- Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) from at least 10 healthy donors.
- Complete RPMI-1640 medium.
- AWT020.
- Positive Controls (e.g., anti-CD3/anti-CD28 antibodies, LPS).
- Negative Control (vehicle buffer).
- 96-well cell culture plates.
- Multiplex cytokine analysis kit (e.g., Luminex or Meso Scale Discovery) for key cytokines: TNF- $\alpha$ , IFN- $\gamma$ , IL-2, IL-6, IL-10, IL-1 $\beta$ .

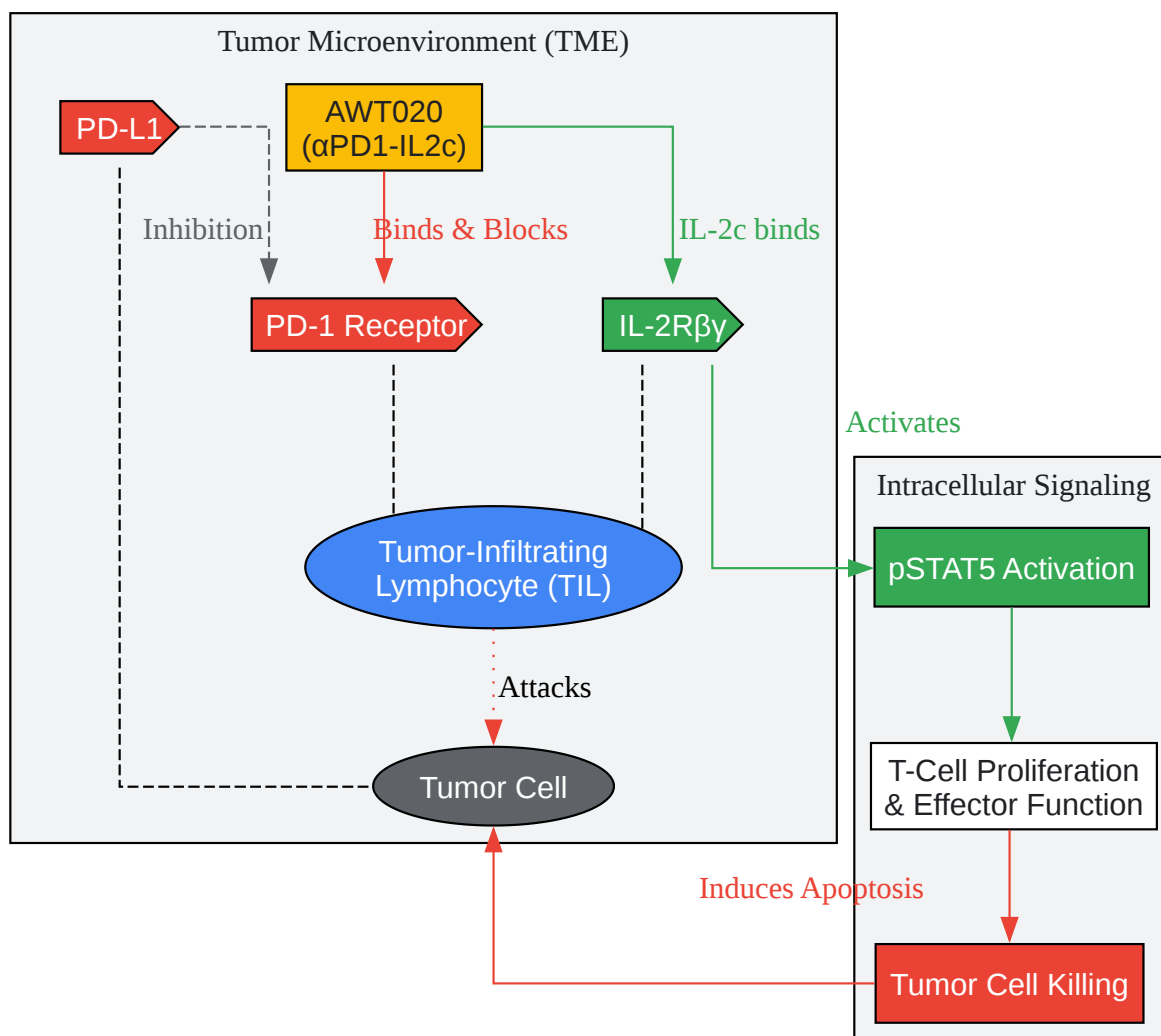
Methodology:

- PBMC Isolation:
  - Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
  - Wash the cells and resuspend in complete RPMI medium. Determine cell viability and concentration.
- Assay Setup:
  - Plate PBMCs at a density of  $1 \times 10^6$  cells/mL (200  $\mu$ L/well) in a 96-well plate.

- Prepare serial dilutions of AWT020 and controls in complete RPMI medium.
- Add the diluted AWT020, positive controls, and negative control to the wells in triplicate.
- Incubation:
  - Incubate the plate for 24-48 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Supernatant Collection:
  - After incubation, centrifuge the plate at 400 x g for 5 minutes.
  - Carefully collect the cell-free supernatant and store at -80°C until analysis.
- Cytokine Quantification:
  - Thaw the supernatants on ice.
  - Measure the concentration of the target cytokines (TNF- $\alpha$ , IFN- $\gamma$ , IL-2, IL-6, etc.) using a multiplex immunoassay system, following the manufacturer's protocol.
- Data Analysis:
  - Calculate the mean cytokine concentrations for each condition. A significant increase in pro-inflammatory cytokines compared to the negative control may indicate a potential risk for inducing cytokine release in vivo.

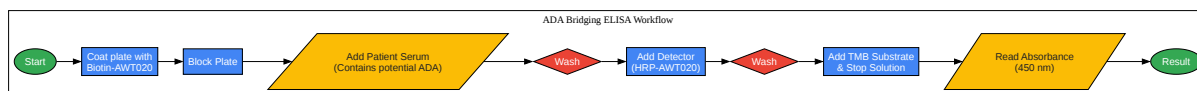
## Visualizations & Workflows





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Caption: Mechanism of Action for AWT020 in the Tumor Microenvironment.



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